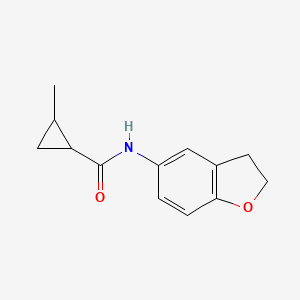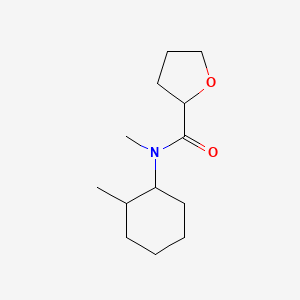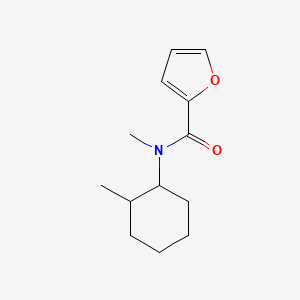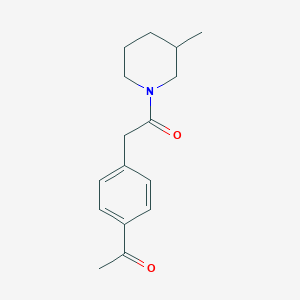
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide, also known as CX-717, is a nootropic drug that has gained significant attention in the scientific community due to its potential cognitive-enhancing effects. It belongs to the class of pyrrolidinone derivatives and is structurally similar to piracetam, another popular nootropic drug.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to enhance cholinergic neurotransmission by increasing the release of acetylcholine and modulating the activity of nicotinic acetylcholine receptors. 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide also interacts with glutamate receptors, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been shown to increase the release of acetylcholine in the prefrontal cortex and hippocampus, two brain regions that are important for cognitive function. It also increases the activity of nicotinic acetylcholine receptors in these regions, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to enhance cognitive function, which can be useful in studying the neural mechanisms underlying learning and memory. However, one limitation is that 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide may have different effects in different animal models and human populations, which can make it difficult to generalize findings.
Orientations Futures
1. Investigating the long-term effects of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide on cognitive function and brain structure.
2. Studying the potential use of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
3. Exploring the use of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide as a cognitive enhancer in healthy individuals and in specific populations such as the elderly and individuals with attention deficit hyperactivity disorder (ADHD).
4. Investigating the potential use of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in combination with other nootropic drugs to enhance cognitive function.
5. Studying the effects of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide on other neurotransmitter systems such as dopamine and serotonin.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chlorobenzoyl chloride with N,N-dimethylpyrrolidine followed by the addition of sodium hydroxide to form the final product. The yield of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve working memory, attention, and learning in animal models and human clinical trials. 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-15(2)13(18)9-6-12(17)16(8-9)11-5-3-4-10(14)7-11/h3-5,7,9H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYRFICEBNWPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,3-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495036.png)
![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)
![2-[(3,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495050.png)



![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)

![1-(3-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7495094.png)

![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)
![[4-(4-Phenoxybenzoyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7495133.png)
